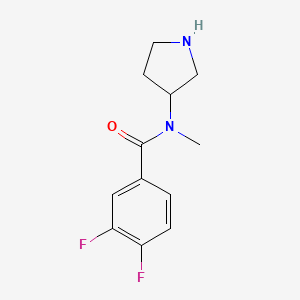
3,4-Difluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,4-Difluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C12H14F2N2O and its molecular weight is 240.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,4-Difluoro-N-methyl-N-(pyrrolidin-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₀F₂N₂O
- Molecular Weight : 248.23 g/mol
- CAS Number : 325457-93-0
- Purity : 95%
The compound acts primarily through modulation of phosphodiesterase (PDE) enzymes, particularly PDE4. PDE4 is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various physiological processes including inflammation and immune responses .
Efficacy in Preclinical Studies
-
Anti-inflammatory Activity :
- In studies involving guinea pigs, the compound demonstrated significant efficacy in reducing bronchial eosinophilia and airway hyperactivity, suggesting its potential use in treating asthma and other inflammatory lung diseases .
- It inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-5, thereby mitigating inflammatory responses .
- Antitumor Activity :
- CNS Effects :
Study on Asthma Treatment
A study conducted on guinea pigs assessed the compound's effectiveness in reducing airway inflammation. The results showed that it reduced airway hyperresponsiveness significantly more than traditional treatments like theophylline. The study measured various parameters including eosinophil counts and cytokine levels before and after treatment with the compound .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Eosinophil Count | 150 cells/µL | 50 cells/µL |
| IL-5 Levels | 200 pg/mL | 50 pg/mL |
| Airway Hyperresponsiveness | High | Low |
Study on Antitumor Activity
In vitro studies on HCC cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the modulation of cAMP levels and subsequent activation of protein kinase A (PKA), leading to enhanced apoptotic signaling pathways .
Eigenschaften
IUPAC Name |
3,4-difluoro-N-methyl-N-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c1-16(9-4-5-15-7-9)12(17)8-2-3-10(13)11(14)6-8/h2-3,6,9,15H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYJRMLJUUQENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)C(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














